molecular formula C17H14N4O5 B2451615 7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 2034331-00-3

7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2451615
CAS RN: 2034331-00-3
M. Wt: 354.322
InChI Key: GQAGVNLROWXMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a heterocyclic compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . It finds applications in the treatment of a variety of diseases including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Mechanism of Action

Target of Action

The primary targets of this compound are SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .

Mode of Action

The compound acts as a kinase inhibitor , specifically inhibiting the activity of SYK, LRRK2, and MYLK . By binding to these kinases, the compound prevents them from phosphorylating other proteins, thereby disrupting the signal transduction processes they control .

Biochemical Pathways

The inhibition of these kinases affects various biochemical pathways. For instance, the inhibition of SYK can impact immune response pathways, while the inhibition of LRRK2 and MYLK can affect neuronal signaling and muscle contraction pathways, respectively .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific disease being treated. Generally, by inhibiting the activity of SYK, LRRK2, and MYLK, the compound could potentially alleviate symptoms of diseases such as autoimmune diseases, inflammatory diseases, neurological and neurodegenerative diseases, and certain types of cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target kinases .

properties

IUPAC Name

7-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-9-6-11(20-25-9)16-19-14(26-21-16)8-18-17(22)13-7-10-4-3-5-12(23-2)15(10)24-13/h3-7H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAGVNLROWXMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

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